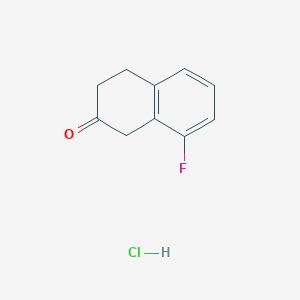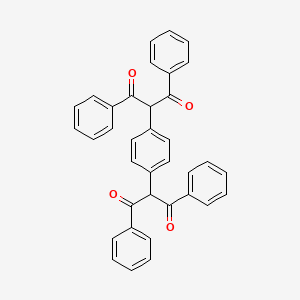
2,2'-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) is an organic compound characterized by its unique structure, which includes two 1,3-diphenylpropane-1,3-dione moieties connected by a 1,4-phenylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) typically involves the condensation of 1,4-phenylenediamine with two equivalents of 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(1-phenylethane-1,2-dione)
- 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
- 2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)
Uniqueness
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) is unique due to its specific structural features, which confer distinct chemical and physical properties
特性
分子式 |
C36H26O4 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
2-[4-(1,3-dioxo-1,3-diphenylpropan-2-yl)phenyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C36H26O4/c37-33(27-13-5-1-6-14-27)31(34(38)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32(35(39)29-17-9-3-10-18-29)36(40)30-19-11-4-12-20-30/h1-24,31-32H |
InChIキー |
DIXRFHQLSOQJJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


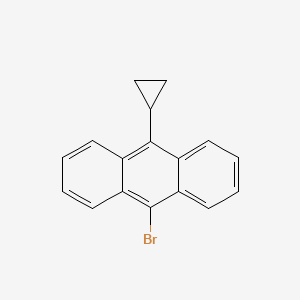
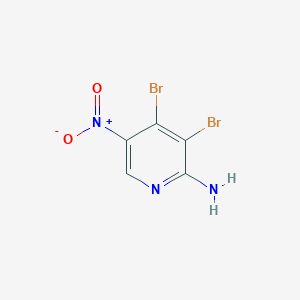

![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
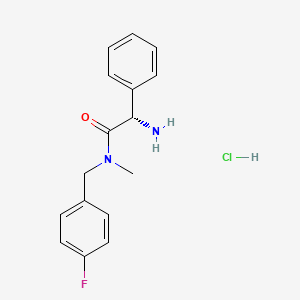
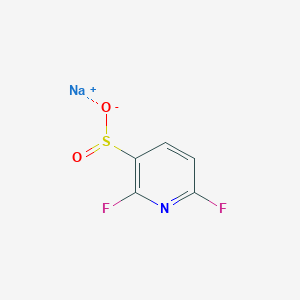

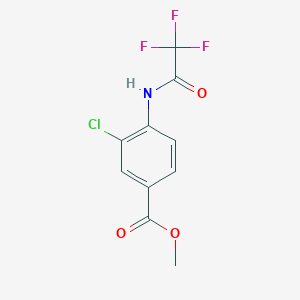
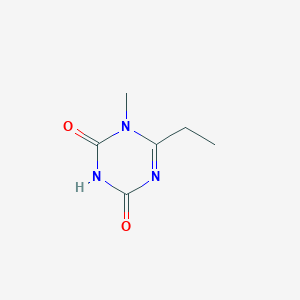
![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
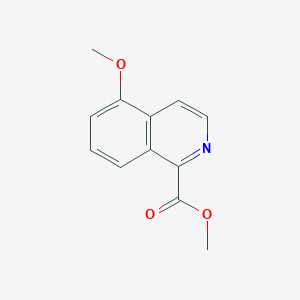
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
